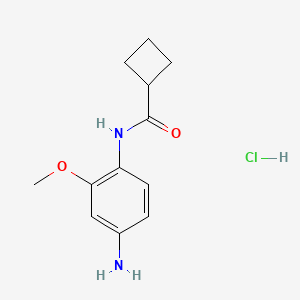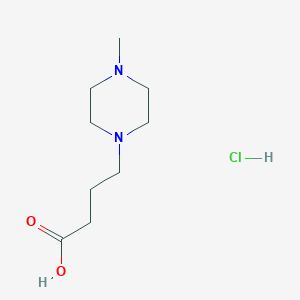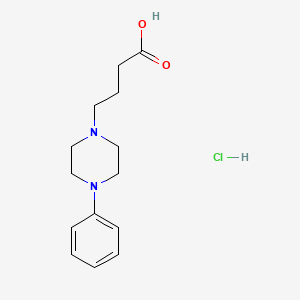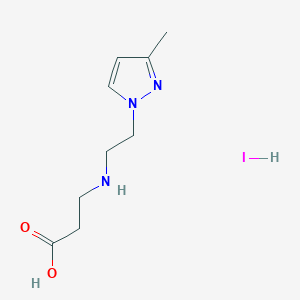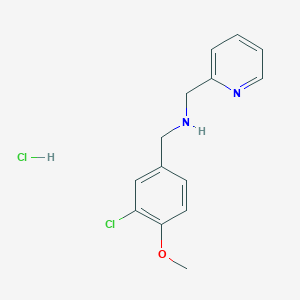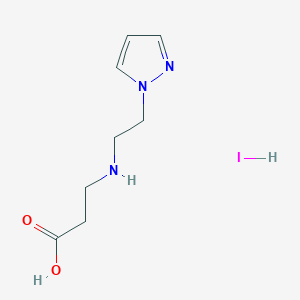
3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide is a chemical compound that features a pyrazole ring, a common structural motif in many pharmaceuticals and agrochemicals
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole and ethylamine as the primary starting materials.
Reaction Steps:
Conditions: The reactions are usually carried out under mild conditions, often at room temperature, and may require the use of catalysts or specific solvents to drive the reaction to completion.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Scaling Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product quality.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, typically resulting in the addition of hydrogen atoms.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as halides, esters, and amides.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Biology: Medicine: The compound may be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Industry: It can be used in the development of new materials, coatings, and other industrial applications.
作用机制
The exact mechanism by which 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide exerts its effects depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical events. The molecular pathways involved can vary widely, but often include modulation of signaling pathways or inhibition of specific enzymes.
相似化合物的比较
Pyrazole Derivatives: Other pyrazole-based compounds with similar structures and functionalities.
Amino Acid Derivatives: Compounds that also contain amino acid moieties.
Hydroiodide Salts: Other hydroiodide salts used in various chemical and pharmaceutical applications.
Uniqueness: The uniqueness of 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
3-(2-pyrazol-1-ylethylamino)propanoic acid;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.HI/c12-8(13)2-4-9-5-7-11-6-1-3-10-11;/h1,3,6,9H,2,4-5,7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVZLZNKXNWZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCCC(=O)O.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
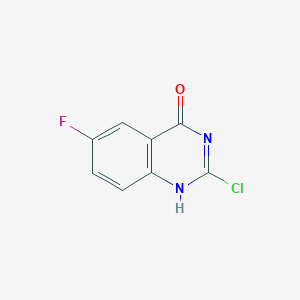
![8-methyl-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7855723.png)
![6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B7855734.png)
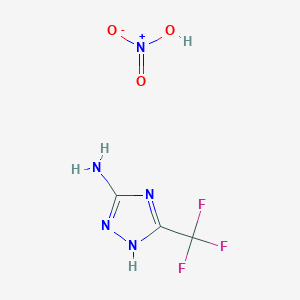
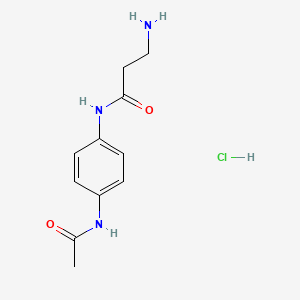
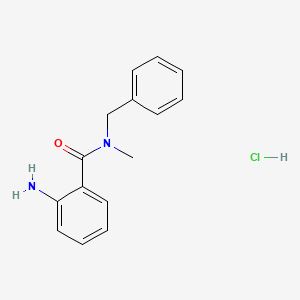
![[4-(Benzyloxy)phenyl]methanaminium chloride](/img/structure/B7855772.png)
![3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride](/img/structure/B7855775.png)
![(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7855777.png)
